Hedgehog IN-5

Pulmonary Fibrosis Antifibrotic Efficacy In Vivo Pharmacology

Fibrosis researchers using oncology-optimized Hh inhibitors face toxicity issues in chronic disease models. Hedgehog IN-5 is a fibrosis-validated Hh pathway inhibitor with demonstrated in vivo efficacy. • Pulmonary fibrosis: Effective at 5-30 mg/kg oral in bleomycin rat model • Liver fibrosis: Reduces ALT/AST and fibrosis area in CCl₄ mouse model • Oral bioavailability enables chronic dosing Supplied with ≥98% purity; for research use only.

Molecular Formula C27H31ClF3N5O
Molecular Weight 534.0 g/mol
Cat. No. B12387000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog IN-5
Molecular FormulaC27H31ClF3N5O
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC=C(N4)C(C)C)C(F)(F)F
InChIInChI=1S/C27H31ClF3N5O/c1-15(2)24-12-32-25(34-24)21-10-18(6-9-23(21)28)33-26(37)20-8-7-19(11-22(20)27(29,30)31)36-13-16(3)35(5)17(4)14-36/h6-12,15-17H,13-14H2,1-5H3,(H,32,34)(H,33,37)/t16-,17+
InChIKeyCVVUZQQWIRPGLM-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hedgehog IN-5 Procurement Guide: An Orally Active Small-Molecule Hedgehog Pathway Inhibitor for Fibrosis Research


Hedgehog IN-5 (CAS 1544681-93-7) is an orally active small-molecule inhibitor targeting the Hedgehog (Hh) signaling pathway [1]. Its chemical identity is defined by the molecular formula C₂₇H₃₁ClF₃N₅O, with a molecular weight of 534.02 g/mol . In contrast to other inhibitors in its class which may be primarily optimized for oncology targets, Hedgehog IN-5 has been identified and characterized for its therapeutic potential in the context of fibrotic diseases [1]. This compound serves as a specific chemical probe for investigating the role of Hh signaling in the pathogenesis of fibrosis in various organ systems.

Why Generic Substitution Fails for Hedgehog Pathway Inhibitors Like Hedgehog IN-5


The hedgehog pathway inhibitor class is chemically and pharmacologically diverse, with compounds exhibiting distinct in vivo efficacy, toxicity profiles, and, crucially, disease-specific application potential. For instance, Vismodegib, a first-in-class SMO antagonist, is clinically approved for basal cell carcinoma but is associated with significant adverse events like muscle spasms and alopecia, limiting its utility in chronic non-oncological conditions . Conversely, Hedgehog IN-3, a close analog, is reported with an in vitro IC50 of 0.01 µM but lacks any reported in vivo efficacy data, particularly in fibrosis models . Simple substitution based on target alone ignores the critical, disease-model-validated differentiation of Hedgehog IN-5, which is characterized by a specific, multi-dose, multi-model in vivo dataset demonstrating therapeutic effect in pulmonary and liver fibrosis [1]. These data are not transferable to other hedgehog inhibitors and form the basis for its scientific and procurement selection.

Quantitative Evidence Guide for the Differential Selection of Hedgehog IN-5


Therapeutic Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

Hedgehog IN-5 demonstrates a significant, dose-dependent therapeutic effect in a rat model of pulmonary fibrosis, a key differentiator from analogs that lack validated in vivo data. In this study, Hedgehog IN-5 was administered orally at 5, 15, and 30 mg/kg once daily for 2 weeks, starting 8 days post-bleomycin induction . The therapeutic effect was quantified by a significant reduction in myofibroblast content, as measured by α-SMA protein expression, achieving a statistically significant decrease at the 30 mg/kg dose compared to vehicle-treated controls .

Pulmonary Fibrosis Antifibrotic Efficacy In Vivo Pharmacology

Suppression of Hepatic Injury and Fibrosis in CCl4-Induced Liver Fibrosis Model

Unlike many hedgehog inhibitors that have been explored solely for oncology, Hedgehog IN-5 demonstrates a hepatoprotective and antifibrotic profile in a well-established CCl4-induced mouse model. Following oral administration at doses of 5, 10, and 20 mg/kg once daily for 4 weeks, Hedgehog IN-5 at the 20 mg/kg dose led to a significant reduction in serum biomarkers of liver injury, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), compared to the CCl4-induced vehicle control [1]. This biochemical improvement was corroborated by histopathological analysis, which showed a reduced fibrosis area and decreased hepatocyte necrosis [1].

Liver Fibrosis Hepatoprotection In Vivo Toxicology

Divergent Application Profile Compared to High-Potency Analog Hedgehog IN-3

A direct comparator analysis highlights a critical selection criterion: application domain. Hedgehog IN-3 is a structurally related analog that exhibits high in vitro potency (IC50 = 0.01 µM) . However, its published biological characterization is limited to this in vitro target engagement metric and its potential use in cancer research . In stark contrast, Hedgehog IN-5, for which an in vitro IC50 is not publicly reported as a primary characterization metric, is instead defined by a robust set of in vivo efficacy studies in multiple fibrosis models, as detailed in Evidence Items 1 and 2 . This bifurcation in available data points to a functional differentiation optimized for in vivo disease modeling.

Chemical Biology Hedgehog Signaling Comparative Pharmacology

Validated Research and Industrial Application Scenarios for Hedgehog IN-5


Investigating the Role of Hedgehog Signaling in Pulmonary Fibrosis Pathogenesis

This scenario is directly validated by Hedgehog IN-5's demonstrated therapeutic effect in the bleomycin-induced rat pulmonary fibrosis model. Researchers can employ Hedgehog IN-5 (e.g., at oral doses of 5-30 mg/kg) to pharmacologically inhibit the Hh pathway in vivo, enabling the study of downstream effects on myofibroblast differentiation and collagen deposition as part of a preclinical pulmonary fibrosis research program . Its oral bioavailability simplifies chronic dosing regimens in animal studies.

Preclinical Evaluation of Hh Inhibition for Chronic Liver Disease and Fibrosis

This application is substantiated by Hedgehog IN-5's efficacy data in the CCl4-induced liver fibrosis model. Scientists can utilize this compound to explore the therapeutic window and mechanism of action of Hh pathway inhibition in liver pathophysiology, focusing on endpoints such as serum ALT/AST levels and histopathological fibrosis scoring [1]. This provides a tangible alternative to exploring this pathway with oncology-focused compounds that may have unsuitable toxicity profiles for chronic liver disease models.

Chemical Biology Studies Differentiating Hh Inhibitor Pharmacology in Fibrosis vs. Oncology

Procurement of Hedgehog IN-5 is scientifically justified for comparative pharmacology studies aiming to differentiate the in vivo functional outcomes of hedgehog pathway inhibition in fibrotic versus neoplastic tissues. By using Hedgehog IN-5 (characterized in fibrosis) alongside other inhibitors like Vismodegib or Hedgehog IN-3 (characterized in oncology) , researchers can generate critical data on target engagement and disease-model-specific efficacy, which is essential for developing next-generation therapeutics with optimized safety and indication profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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